molecular formula C21H20Cl2FN5O2 B601067 2-Keto Crizotinib CAS No. 1415558-82-5

2-Keto Crizotinib

Cat. No. B601067
M. Wt: 464.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Keto Crizotinib (PF-06260182) is an active lactam metabolite of crizotinib . It is considerably less potent than crizotinib and is not thought to contribute significantly to the in vivo activity of crizotinib .


Molecular Structure Analysis

Crizotinib, the parent compound of 2-Keto Crizotinib, functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . The specific molecular structure analysis of 2-Keto Crizotinib is not detailed in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Keto Crizotinib are not detailed in the available resources, ketoreductases have been used as catalysts for enantioselective conversion of desired prochiral ketones to their corresponding alcohol .

Scientific Research Applications

Mechanisms of Action and Pharmacokinetics

Crizotinib is primarily known for its role as a tyrosine kinase inhibitor, with significant activity against ALK (anaplastic lymphoma kinase), ROS1 (c-ros oncogene 1), and MET (hepatocyte growth factor receptor). It's an orally available agent that has shown promise in treating non-small-cell lung cancer (NSCLC) and other malignancies with genetic alterations in these kinases. A key study developed and refined a physiologically based pharmacokinetic (PBPK) model of Crizotinib, showcasing its interactions, particularly as a CYP3A substrate, and providing insights into its drug-drug interaction (DDI) dynamics (Yamazaki, Johnson, & Smith, 2015).

Therapeutic Efficacy in Cancer Treatment

Crizotinib's efficacy in treating NSCLC, particularly those with ALK gene mutations, has been widely documented. It inhibits ALK expression, leading to decreased apoptosis and increased cell proliferation. Its pharmacokinetics are influenced by drug interactions, notably with ketoconazole and rifampin, which alter Crizotinib pharmacokinetics (Timm & Kolesar, 2013). Inflammatory myofibroblastic tumors (IMTs) also show sensitivity to Crizotinib, especially in cases with ALK fusions. A comprehensive molecular analysis revealed diverse genomic landscapes in IMTs, with potential predictive markers for Crizotinib response (Lee et al., 2021).

Metabolic Effects and Resistance Mechanisms

Studies have explored Crizotinib's impact on metabolic patterns and ATP production in cancer cells, noting significant changes that contribute to its antitumor mechanisms. For instance, Crizotinib altered glucose metabolism in A549 NSCLC cells, indicating a shift towards anaerobic metabolism and reduced ATP production, which could be crucial for its antitumor activity (Ye et al., 2020).

Enhancing Drug Delivery and Efficacy

Innovative approaches to enhance Crizotinib's delivery and efficacy, particularly in overcoming resistance and improving brain accumulation, have been investigated. The coadministration of the P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) inhibitor, Elacridar, with Crizotinib, has shown to increase its oral availability and brain penetration, offering a potential strategy to enhance therapeutic outcomes in NSCLC patients with brain metastases (Tang et al., 2014).

Safety And Hazards

The safety data sheet for Crizotinib, the parent compound of 2-Keto Crizotinib, indicates that it may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . The specific safety and hazards associated with 2-Keto Crizotinib are not detailed in the available resources.

Future Directions

The future of kinase drug discovery, including drugs like Crizotinib and its metabolites, is focused on improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases. This includes addressing the challenge of drug resistance to kinase inhibitors and the development of kinase inhibitors that cross the blood-brain barrier .

properties

IUPAC Name

4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFBZLBBBMWAI-YNODCEANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Keto Crizotinib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Keto Crizotinib
Reactant of Route 2
Reactant of Route 2
2-Keto Crizotinib
Reactant of Route 3
Reactant of Route 3
2-Keto Crizotinib
Reactant of Route 4
Reactant of Route 4
2-Keto Crizotinib
Reactant of Route 5
Reactant of Route 5
2-Keto Crizotinib
Reactant of Route 6
2-Keto Crizotinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.